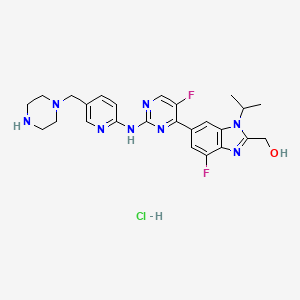

Abemaciclib metabolite M18 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYSOPSZMTSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF2N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LSN3106729 Hydrochloride: A Technical Overview of its CDK Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3106729, also known as Abemaciclib metabolite M18, is an active metabolite of Abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] Abemaciclib (Verzenio®) is an approved therapeutic for certain types of breast cancer.[5][6][7] LSN3106729, along with other major metabolites, contributes to the overall clinical activity of the parent drug due to its significant presence in plasma and comparable in vitro potency.[1][4][8] This technical guide provides a comprehensive overview of the CDK inhibitor activity of LSN3106729 hydrochloride, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

LSN3106729 hydrochloride, as a metabolite of Abemaciclib, functions as an ATP-competitive inhibitor of CDK4 and CDK6.[1][9] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. By binding to the ATP-binding pocket of CDK4 and CDK6, LSN3106729 prevents the phosphorylation of the Retinoblastoma protein (Rb).[6][9] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase, and ultimately inhibiting tumor cell proliferation.[6][9]

The signaling pathway is illustrated in the diagram below:

Quantitative Inhibitor Activity

LSN3106729 has demonstrated potent inhibitory activity against CDK4 and CDK6 in cell-free biochemical assays. Its potency is comparable to that of the parent compound, Abemaciclib, and other active metabolites.

| Compound | Target | IC50 (nM)[2] |

| LSN3106729 (Metabolite M18) | CDK4/Cyclin D1 | 1.46 |

| LSN3106729 (Metabolite M18) | CDK6/Cyclin D1 | 2.65 |

| Abemaciclib (Parent Drug) | CDK4/Cyclin D1 | 1.57 |

| Abemaciclib (Parent Drug) | CDK6/Cyclin D1 | 2.02 |

| Metabolite M2 | CDK4/Cyclin D1 | 1.24 |

| Metabolite M2 | CDK6/Cyclin D1 | 1.33 |

| Metabolite M20 | CDK4/Cyclin D1 | Not explicitly stated but nearly identical to Abemaciclib |

| Metabolite M20 | CDK6/Cyclin D1 | Not explicitly stated but nearly identical to Abemaciclib |

In cellular assays, LSN3106729 (M18) inhibited cell growth and cell cycle progression in a concentration-dependent manner. However, its potency in these cell-based assays was observed to be approximately 3- to 20-fold lower than that of Abemaciclib, depending on the specific endpoint being measured.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the CDK inhibitor activity of LSN3106729 hydrochloride.

In Vitro CDK4/CDK6 Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/Cyclin D1 and CDK6/Cyclin D1.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

-

Substrate: Retinoblastoma (Rb) protein or a synthetic peptide substrate

-

Adenosine Triphosphate (ATP), [γ-33P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[10]

-

LSN3106729 hydrochloride, serially diluted in DMSO

-

96- or 384-well microplates

-

Filter plates and scintillation counter (for radiometric assay) or luminometer (for luminescence assay)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of LSN3106729 hydrochloride in DMSO.

-

Reaction Mixture: In each well of the microplate, combine the CDK enzyme, substrate, and a specific concentration of the test compound in the assay buffer.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction, for example, by adding EDTA.

-

Detection:

-

Radiometric Assay: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.

-

Luminescence Assay (e.g., Kinase-Glo®): Add a detection reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for CDK Inhibitor Activity

This protocol outlines a general method to assess the effect of LSN3106729 on cell proliferation and the phosphorylation of downstream targets in a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, Colo-205 for colorectal cancer)

-

Cell culture medium and supplements

-

LSN3106729 hydrochloride

-

Reagents for cell proliferation assay (e.g., MTS or CellTiter-Glo®)

-

Reagents and equipment for Western blotting (lysis buffer, antibodies against pRb, Topo IIα, pHH3, and loading controls)

-

Reagents and equipment for flow cytometry (e.g., propidium iodide for DNA staining)

Procedure:

-

Cell Seeding: Plate the cancer cells in 96-well plates (for proliferation assays) or larger culture dishes (for Western blotting and flow cytometry) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of LSN3106729 hydrochloride. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Endpoint Analysis:

-

Cell Proliferation: Add the proliferation reagent to the 96-well plates and measure the absorbance or luminescence according to the manufacturer's instructions.

-

Western Blotting: Lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Rb (Ser780), Topoisomerase IIα, and phospho-Histone H3 (Ser10), followed by secondary antibodies. Visualize the protein bands to assess the inhibition of downstream CDK4/6 targets.[1]

-

Flow Cytometry: Harvest the cells, fix them, and stain with a DNA-binding dye like propidium iodide. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Conclusion

LSN3106729 hydrochloride, an active metabolite of Abemaciclib, is a potent inhibitor of CDK4 and CDK6. Its in vitro inhibitory activity is comparable to the parent drug, and it contributes to the overall therapeutic effect of Abemaciclib. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CDK inhibitors and cancer therapeutics. Further investigation into the differential cellular potency and the in vivo efficacy of LSN3106729 is warranted to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. investor.lilly.com [investor.lilly.com]

- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 7. Lilly announces publication of analyses showing benefit of the addition of Verzenio® (abemaciclib) in multiple subgroups of patients with advanced breast cancer identified as having a more concerning prognosis [prnewswire.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]

The Biological Activity of Hydroxy-N-desethylabemaciclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a crucial therapeutic agent in the treatment of certain types of breast cancer. Upon administration, abemaciclib is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[1][2] Among these, hydroxy-N-desethylabemaciclib (M18) has been identified as a major circulating active metabolite.[1][3][4] This technical guide provides an in-depth overview of the biological activity of hydroxy-N-desethylabemaciclib, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Biological Activity and Potency

Hydroxy-N-desethylabemaciclib (M18) is an active metabolite of abemaciclib that demonstrates a biological activity profile comparable to its parent compound.[5][6][7] Like abemaciclib, M18 exerts its therapeutic effect through the potent and selective inhibition of CDK4 and CDK6.[8] This inhibition is critical in controlling the cell cycle, particularly the transition from the G1 to the S phase.[2][9]

The in vitro potency of hydroxy-N-desethylabemaciclib against its primary targets, CDK4 and CDK6, has been reported to be nearly equivalent to that of abemaciclib.[10] This equipotency is a significant factor in the overall clinical efficacy of abemaciclib, as M18 circulates in the plasma at notable concentrations, contributing to the sustained inhibition of CDK4/6.[1][4]

Quantitative Analysis of In Vitro Potency

The following table summarizes the available quantitative data on the inhibitory activity of hydroxy-N-desethylabemaciclib against CDK4 and CDK6. For comparative purposes, data for the parent compound, abemaciclib, is also included where available from the same source.

| Compound | Target | IC50 (nM) | Reference |

| Hydroxy-N-desethylabemaciclib (M18) | CDK4 | 1 - 3 | [10] |

| Hydroxy-N-desethylabemaciclib (M18) | CDK6 | 1 - 3 | [10] |

| Abemaciclib | CDK4 | ~1-3 | [10] |

| Abemaciclib | CDK6 | ~1-3 | [10] |

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

The primary mechanism of action of hydroxy-N-desethylabemaciclib is the inhibition of the CDK4/6-Retinoblastoma (Rb) signaling pathway. In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK4 and CDK6, M18 prevents the phosphorylation of the Rb protein.[1][2][9] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and effectively inducing cell cycle arrest.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of hydroxy-N-desethylabemaciclib.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of compounds against CDK4/6.

1. Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Rb protein or a specific peptide substrate)

-

ATP solution

-

Hydroxy-N-desethylabemaciclib (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

2. Procedure:

-

Prepare serial dilutions of hydroxy-N-desethylabemaciclib in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cell Proliferation Assay

This assay measures the effect of hydroxy-N-desethylabemaciclib on the proliferation of cancer cell lines.

1. Reagents and Materials:

-

Cancer cell line (e.g., MCF-7, a human breast cancer cell line)

-

Complete cell culture medium

-

Hydroxy-N-desethylabemaciclib

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of hydroxy-N-desethylabemaciclib in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blot for Rb Phosphorylation

This method is used to confirm the on-target effect of hydroxy-N-desethylabemaciclib by assessing the phosphorylation status of the Rb protein.

1. Reagents and Materials:

-

Cancer cell line

-

Hydroxy-N-desethylabemaciclib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total-Rb, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

2. Procedure:

-

Culture cells to approximately 70-80% confluency and treat with various concentrations of hydroxy-N-desethylabemaciclib for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

Hydroxy-N-desethylabemaciclib (M18) is a pharmacologically active metabolite of abemaciclib that exhibits potent inhibitory activity against CDK4 and CDK6, comparable to the parent drug. Its contribution to the overall clinical activity of abemaciclib is significant due to its sustained plasma concentrations. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other CDK4/6 inhibitors. A thorough understanding of the biological activity of such metabolites is paramount for the optimization of cancer therapeutics and the development of next-generation cell cycle inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 6. promega.com [promega.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Potency of Abemaciclib Metabolite M18

This guide provides a detailed examination of the in vitro potency of M18, a significant active metabolite of Abemaciclib. It is intended for researchers, scientists, and professionals in the field of drug development and oncology who are interested in the pharmacological activity of Abemaciclib and its metabolites.

Introduction to Abemaciclib and its Metabolism

Abemaciclib (marketed as Verzenio) is an orally administered, selective, and potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] These kinases are critical regulators of the cell cycle, and their inhibition by Abemaciclib leads to G1 phase arrest, thereby preventing cancer cell proliferation.[4][5] It is a cornerstone treatment for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[6]

Upon administration, Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6][7] This process generates several metabolites, including three major active species: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18).[1][3][6] These metabolites are present in significant concentrations in plasma and contribute to the overall clinical activity of the drug.[6][7][8] M18 is formed from the hydroxylation of M2 or the N-de-ethylation of M20.[7] Notably, metabolites M2, M18, and M20 are considered equipotent or to have approximately equivalent in vitro potency to the parent drug, Abemaciclib.[1][3][9][10]

Quantitative Data on In Vitro Potency

The potency of M18 has been evaluated in both enzymatic and cell-based assays to determine its inhibitory activity against CDK4/6 and its effect on cancer cell proliferation.

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for M18 against purified CDK4 and CDK6 enzymes demonstrate its potent inhibitory activity.

Table 1: Comparative Enzymatic IC50 Values of Abemaciclib and Metabolite M18

| Analyte | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) |

|---|---|---|

| Abemaciclib | 1.57 ± 0.6[7] | ~10 - 14[11][12] |

| Metabolite M18 | 1.46 ± 0.2 [7] | ~1 - 3 [8] |

As shown, the in vitro potency of M18 against the CDK4/cyclin D1 complex is nearly equivalent to that of the parent drug, Abemaciclib.[7][8] Both M18 and other major active metabolites (M2, M20) show IC50 values for CDK4 and CDK6 inhibition in the low nanomolar range, between 1 and 3 nM.[8]

Cell-based assays measure the ability of a compound to inhibit biological processes within living cells, such as proliferation. While M18 demonstrates potent enzymatic activity, its potency in cellular assays is reported to be lower than Abemaciclib and the other major metabolites, M2 and M20.

Table 2: Comparative Cellular Potency of Abemaciclib and Metabolite M18

| Potency Metric | Observation |

|---|---|

| Relative Potency vs. Abemaciclib | The potency of M18 was approximately 3- to 20-fold lower than Abemaciclib in cancer cell lines, depending on the specific endpoint measured.[8] |

| Relative Potency vs. Other Metabolites | Of the major active metabolites, M18 generally shows lower potency in cell-based assays compared to M2 and M20.[13] |

This difference between enzymatic and cellular potency may be attributed to various factors, including cell membrane permeability, intracellular target engagement, or susceptibility to cellular efflux pumps.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to determine the in vitro potency of compounds like M18.

This protocol outlines a method for determining the IC50 value of a test compound against a purified kinase enzyme.

-

Reagents and Materials :

-

Purified, recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb).

-

Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection.

-

Test compound (M18) serially diluted in DMSO.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96- or 384-well assay plates.

-

Detection system (e.g., phosphorescence counter for radioactivity, or luminescence/fluorescence plate reader for assays like TR-FRET or Kinase-Glo®).

-

-

Procedure :

-

The test compound (M18) is pre-incubated with the CDK4/6 enzyme in the kinase reaction buffer within the wells of the assay plate.

-

The kinase reaction is initiated by adding a mixture of the Rb substrate and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This protocol describes a method to assess the anti-proliferative activity of a test compound in cancer cell lines.

-

Reagents and Materials :

-

Cancer cell lines (e.g., MCF-7, Colo-205, A549).[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (M18) serially diluted in culture medium.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

-

Luminometer or spectrophotometer.

-

-

Procedure :

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (M18). A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with the compound for a period that allows for several cell divisions (e.g., 72 hours).

-

After incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period (e.g., 10 minutes for luminescence, 1-4 hours for colorimetric assays).

-

The signal (luminescence or absorbance) is read using a plate reader. The signal is proportional to the number of viable cells.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

This protocol is used to confirm the mechanism of action by measuring the inhibition of the phosphorylation of Rb, a direct downstream target of CDK4/6.

-

Reagents and Materials :

-

Cancer cell line cultured in appropriate flasks or plates.

-

Test compound (M18).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Procedure :

-

Cells are treated with various concentrations of M18 for a specified time (e.g., 24 hours).

-

Cells are washed with cold PBS and lysed. Cell lysates are collected and centrifuged to remove debris.

-

The protein concentration of each lysate is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

Proteins are transferred from the gel to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody targeting phosphorylated Rb.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The ECL substrate is applied, and the resulting chemiluminescent signal is captured by an imaging system.

-

The membrane can be stripped and re-probed for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading. The inhibition of Rb phosphorylation is observed as a decrease in the p-Rb band intensity with increasing compound concentration.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate key concepts.

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and point of inhibition.

References

- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 5. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Formation of Abemaciclib Metabolite M18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its clinical efficacy is attributed not only to the parent drug but also to its major circulating active metabolites.[3][4] This technical guide provides an in-depth examination of the formation of a key active metabolite, M18 (hydroxy-N-desethylabemaciclib), from the parent drug abemaciclib.

Metabolic Pathway of Abemaciclib to M18

The metabolic conversion of abemaciclib is primarily a hepatic process mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 is the principal enzyme responsible for the biotransformation of abemaciclib into its major oxidative metabolites.[1][2][5][6] Studies have indicated that CYP3A5 is not significantly involved in this process.[1][2]

The formation of M18 is a secondary metabolic step, preceded by the formation of two other major active metabolites: M2 (N-desethylabemaciclib) and M20 (hydroxyabemaciclib).[1][3] The metabolic cascade leading to M18 can be summarized as follows:

-

Formation of M2 and M20: Abemaciclib undergoes parallel biotransformation pathways mediated by CYP3A4. One pathway involves the N-de-ethylation of the parent drug to form M2. Concurrently, another pathway involves hydroxylation of abemaciclib to form M20.[1][3]

-

Formation of M18: The M18 metabolite, which is chemically identified as hydroxy-N-desethylabemaciclib, is subsequently formed through the further metabolism of either M2 or M20, again catalyzed by CYP3A4.[1][3][6] Specifically, M18 is formed by the hydroxylation of M2 or the N-de-ethylation of M20.

The following diagram illustrates the metabolic pathway from abemaciclib to M18.

Pharmacokinetics and Relative Exposure of M18

The metabolites M2, M18, and M20 are not only structurally related to abemaciclib but are also pharmacologically active, exhibiting potencies similar to the parent drug.[3][4][6] Consequently, they contribute significantly to the overall clinical activity of abemaciclib. Human mass balance studies have shown that these oxidative metabolites are present in significant concentrations in plasma, accounting for approximately 45% of the total plasma radioactivity following administration of radiolabeled abemaciclib.[1][2]

The table below summarizes the key pharmacokinetic parameters and relative plasma exposure of abemaciclib and its major active metabolites.

| Analyte | Identity | Mean Half-life (t½) in hours | Relative Plasma Exposure (AUC % of total circulating analytes) |

| Parent Drug | Abemaciclib | 29.0 | Not explicitly stated as a percentage of total analytes, but is a major component. |

| Metabolite M2 | N-desethylabemaciclib | 104.0 | 25% |

| Metabolite M18 | hydroxy-N-desethylabemaciclib | 55.9 | 13% |

| Metabolite M20 | hydroxyabemaciclib | 43.1 | 26% |

Data compiled from multiple sources.[6][7]

Experimental Methodologies

The characterization of abemaciclib's metabolism, including the formation of M18, has been elucidated through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

-

Objective: To identify the specific enzymes responsible for the metabolism of abemaciclib and its primary metabolites.

-

Methodology:

-

Incubation of abemaciclib and its primary metabolites (M2 and M20) with human liver microsomes.

-

The reaction mixture contains co-factors necessary for CYP enzyme activity, such as NADPH.

-

Analysis of the reaction products is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of subsequent metabolites like M18.

-

The involvement of specific CYP isozymes, such as CYP3A4, is confirmed through the use of selective chemical inhibitors or recombinant human CYP enzymes.

-

Human Disposition Studies

-

Objective: To understand the absorption, metabolism, and excretion of abemaciclib in humans and to quantify the circulating metabolites.

-

Methodology:

-

Administration of a single oral dose of radiolabeled ([¹⁴C]) abemaciclib to healthy subjects.[7]

-

Collection of plasma, urine, and fecal samples over a specified period.

-

Analysis of the collected samples to determine the total radioactivity and to identify the chemical structures of the parent drug and its metabolites.

-

Techniques such as LC-MS/MS and radiometric detection are employed to quantify the concentrations of abemaciclib, M2, M18, M20, and other minor metabolites in the plasma.[8]

-

The following diagram outlines a general workflow for the identification and quantification of abemaciclib metabolites.

Conclusion

The formation of the active metabolite M18 is an integral part of the overall metabolism and pharmacokinetic profile of abemaciclib. This process is exclusively mediated by CYP3A4 and involves a sequential biotransformation of the parent drug through the primary active metabolites M2 and M20. The significant plasma exposure and pharmacological potency of M18, along with M2 and M20, underscore their contribution to the therapeutic effects of abemaciclib. A thorough understanding of this metabolic pathway is crucial for predicting and managing drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4, and for optimizing the clinical use of abemaciclib in patients with advanced breast cancer.

References

- 1. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 6. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Central Role of CYP3A4 in the Metabolic Activation of Abemaciclib to M18

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its clinical efficacy is not solely attributed to the parent drug but also to its active metabolites, which exhibit comparable pharmacological activity. This technical guide provides an in-depth analysis of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the metabolism of Abemaciclib, with a specific focus on the formation of the active metabolite M18 (hydroxy-N-desethylabemaciclib). Understanding this metabolic pathway is critical for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety.

Abemaciclib Metabolism: An Overview

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme.[1][2] This process leads to the formation of several metabolites, with three major active metabolites identified in human plasma: M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib).[1][3] These metabolites are not only present in significant concentrations but are also equipotent to Abemaciclib, contributing substantially to the overall clinical activity.[1][4]

The metabolic cascade is initiated by CYP3A4-mediated N-desethylation of Abemaciclib to form M2 and hydroxylation to form M20.[5][6] Subsequently, M18 is formed through the hydroxylation of M2 or the N-desethylation of M20, both reactions also being catalyzed by CYP3A4.[5][6][7]

Quantitative Insights into Abemaciclib Metabolism

The following tables summarize key quantitative data regarding the pharmacokinetics of Abemaciclib and its active metabolites, highlighting the significant contribution of the CYP3A4-mediated pathway.

Table 1: Plasma Exposure of Abemaciclib and its Active Metabolites

| Analyte | AUC as % of Total Circulating Analytes in Plasma |

| Abemaciclib (Parent Drug) | 34%[8] |

| M2 (N-desethylabemaciclib) | 25%[1] |

| M18 (hydroxy-N-desethylabemaciclib) | 13%[1] |

| M20 (hydroxyabemaciclib) | 26%[1] |

Table 2: Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites in Healthy Subjects

| Analyte | Mean Half-life (t½) in hours |

| Abemaciclib | 29.0[9] |

| M2 | 104.0[9] |

| M18 | 55.9[9] |

| M20 | 43.1[9] |

Table 3: Impact of Strong CYP3A4 Modulators on the Pharmacokinetics of Abemaciclib and its Active Metabolites

| Co-administered Drug | Modulator Type | Effect on Abemaciclib AUC | Effect on Total Active Species AUC | Reference |

| Rifampin (600 mg daily) | Strong CYP3A4 Inducer | Decreased by 95% | Decreased by 77% | [5][9] |

| Clarithromycin (500 mg BID) | Strong CYP3A4 Inhibitor | Increased 3.4-fold | Increased 2.5-fold | [5] |

Experimental Protocols for Studying Abemaciclib Metabolism

The elucidation of Abemaciclib's metabolic pathways has been achieved through a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolites of Abemaciclib formed by hepatic enzymes and to determine the primary cytochrome P450 isozymes involved.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), Abemaciclib (e.g., 1 µM), and a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

-

Metabolite Identification and Quantification: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify Abemaciclib and its metabolites.[4][10][11]

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for metabolism, the incubations are repeated in the presence of selective chemical inhibitors of different CYP isozymes or by using recombinant human CYP enzymes.[12]

In Vivo Metabolism and Pharmacokinetic Studies in Humans

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Abemaciclib and its metabolites in humans and to assess the impact of CYP3A4 modulators.

Methodology:

-

Study Design: A clinical study is conducted in healthy volunteers or cancer patients. For drug-drug interaction studies, a crossover design is often employed where subjects receive Abemaciclib alone and in combination with a CYP3A4 inhibitor or inducer.[9]

-

Drug Administration: A single oral dose of Abemaciclib is administered to the subjects. In studies with CYP3A4 modulators, the modulator is administered for a period to achieve steady-state concentrations before Abemaciclib administration.[9]

-

Sample Collection: Serial blood samples are collected at predefined time points over a period of time (e.g., up to 144 hours post-dose). Urine and feces may also be collected to assess excretion pathways.

-

Bioanalysis: Plasma concentrations of Abemaciclib and its metabolites (M2, M18, and M20) are determined using a validated LC-MS/MS method.[10][13]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t½ (half-life) for Abemaciclib and its metabolites.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in Abemaciclib metabolism and its investigation.

References

- 1. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical impact of drug-drug interactions on abemaciclib in the real-world experience of AB-ITALY study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Quantification of abemaciclib and metabolites: evolution of bioanalytical methods supporting a novel oncolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "A new LC-MS/MS method for the simultaneous quantification of abemaciclib, its main active metabolites M2 and M20, and letrozole for therapeutic drug monitoring" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP3A4 activity variations can lead to stratified metabolism of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of Abemaciclib M18 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant therapeutic agent in the management of certain types of breast cancer. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites. This technical guide provides an in-depth overview of a key active metabolite, Abemaciclib M18 hydrochloride. We delve into the discovery of M18 as a significant circulating metabolite, its synthesis, and its biological activity. This document offers detailed experimental protocols for relevant assays and presents quantitative data in a structured format to facilitate understanding and further research in the field of CDK inhibitors.

Introduction

The cell cycle is a fundamental process that governs the proliferation of all eukaryotic cells. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), in complex with D-type cyclins, play a pivotal role in the G1-S phase transition by phosphorylating and inactivating the retinoblastoma tumor suppressor protein (pRb)[1][2]. This inactivation releases E2F transcription factors, which then drive the expression of genes necessary for DNA replication and cell cycle progression.

Abemaciclib (N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine) is a small molecule inhibitor that selectively targets CDK4 and CDK6[1]. Extensive metabolism of Abemaciclib in humans is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system[2]. This process leads to the formation of several metabolites, among which N-desethylabemaciclib (M2) and hydroxyabemaciclib (M20) are major active forms. Another significant active metabolite is hydroxy-N-desethylabemaciclib, also known as M18[2]. Pharmacokinetic studies have shown that M2, M18, and M20 are equipotent to the parent drug and their collective exposure in plasma contributes significantly to the overall clinical activity of Abemaciclib[2]. This guide focuses specifically on Abemaciclib M18 hydrochloride, providing a comprehensive resource for researchers in oncology and medicinal chemistry.

Quantitative Data

The following tables summarize the key quantitative data for Abemaciclib M18 hydrochloride and its parent compound, Abemaciclib.

Table 1: Physicochemical Properties

| Property | Abemaciclib M18 Hydrochloride | Abemaciclib |

| IUPAC Name | [4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine |

| Molecular Formula | C25H29ClF2N8O | C27H32F2N8 |

| Molecular Weight | 531.0 g/mol [3] | 506.6 g/mol |

| Appearance | Solid powder | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO (≥ 125 mg/mL), Water (≥ 100 mg/mL) | Soluble in DMSO |

Table 2: Biological Activity

| Target | Abemaciclib M18 IC50 (nM) | Abemaciclib IC50 (nM) |

| CDK4/cyclin D1 | 1 - 3 | 2[4] |

| CDK6/cyclin D1 | 1 - 3 | 10[4] |

Synthesis of Abemaciclib M18 Hydrochloride

The synthesis of Abemaciclib M18 hydrochloride is not extensively detailed in the public domain, primarily because it is a metabolite. However, a plausible synthetic route can be conceptualized based on the known synthesis of Abemaciclib and established metabolic transformations. The formation of M18 from Abemaciclib involves two key metabolic reactions: N-desethylation of the piperazine ring and hydroxylation of the methyl group on the benzimidazole ring.

A potential synthetic strategy would involve:

-

Synthesis of a protected precursor: A synthetic route analogous to that of Abemaciclib would be employed, but starting with a protected piperazine (e.g., Boc-piperazine) and a benzimidazole intermediate where the 2-methyl group is replaced with a protected hydroxymethyl group (e.g., -CH₂OTBS).

-

Coupling reactions: The core structure would be assembled using key coupling reactions such as Suzuki and Buchwald-Hartwig aminations, similar to the established Abemaciclib synthesis.

-

Deprotection and final modification: The protecting groups on the piperazine and the hydroxymethyl group would be removed. The N-desethylpiperazine moiety would then be present.

-

Salt formation: Finally, the free base would be treated with hydrochloric acid to yield Abemaciclib M18 hydrochloride.

It is important to note that this is a proposed pathway, and the actual industrial synthesis may differ.

Signaling Pathways and Mechanism of Action

Abemaciclib and its active metabolite M18 exert their anti-cancer effects by targeting the CDK4/6-Cyclin D-Rb signaling pathway, a critical regulator of the G1 phase of the cell cycle.

Caption: Mechanism of action of Abemaciclib M18 hydrochloride.

As illustrated, mitogenic signals activate pathways such as Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, leading to the synthesis of Cyclin D. Cyclin D then binds to and activates CDK4 and CDK6. This active complex phosphorylates pRb, causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to cell proliferation. Abemaciclib M18 hydrochloride inhibits the kinase activity of the Cyclin D-CDK4/6 complex, thereby preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F, thus blocking the G1-S transition and inducing cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of CDK4/6 inhibitors like Abemaciclib M18 hydrochloride.

In Vitro CDK4/6 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK4/6.

Caption: Workflow for an in vitro CDK4/6 kinase assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme is diluted in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

A biotinylated peptide substrate derived from the C-terminus of pRb is prepared in the same buffer.

-

A stock solution of Abemaciclib M18 hydrochloride is prepared in DMSO and serially diluted to the desired concentrations.

-

ATP is prepared at a concentration near the Km for the enzyme.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted enzyme, peptide substrate, and varying concentrations of Abemaciclib M18 hydrochloride.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection and Analysis:

-

Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method. For example, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a europium-labeled anti-phospho-pRb antibody and an APC-labeled anti-biotin antibody are added.

-

Read the fluorescence on a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cells.

Methodology:

-

Cell Culture:

-

Human breast cancer cell lines, such as MCF-7 (ER-positive, pRb-positive), are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The following day, the media is replaced with fresh media containing various concentrations of Abemaciclib M18 hydrochloride or vehicle control (DMSO).

-

The cells are incubated for 72 to 120 hours.

-

-

Measurement of Cell Viability:

-

After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay.

-

For an MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Western Blotting for pRb Phosphorylation

This technique is used to assess the phosphorylation status of pRb in cells treated with a CDK4/6 inhibitor.

Methodology:

-

Cell Treatment and Lysis:

-

MCF-7 cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are treated with different concentrations of Abemaciclib M18 hydrochloride for a specified time (e.g., 24 hours).

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by SDS-PAGE.

-

-

Immunoblotting:

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated pRb (e.g., at Ser780 or Ser807/811) and total pRb. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. The level of phosphorylated pRb is normalized to the level of total pRb.

-

Conclusion

Abemaciclib M18 hydrochloride is a major active metabolite of Abemaciclib that contributes significantly to its overall clinical efficacy. Its potent inhibition of CDK4 and CDK6, comparable to the parent drug, underscores the importance of considering metabolic profiles in drug development. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers investigating CDK4/6 inhibitors and the broader field of cell cycle regulation in cancer. Further research into the specific contributions of individual metabolites like M18 will continue to refine our understanding of Abemaciclib's therapeutic effects and may inform the development of next-generation CDK inhibitors with improved pharmacological properties.

References

- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

Abemaciclib M18 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Abemaciclib M18 hydrochloride, a principal active metabolite of the cyclin-dependent kinase 4 & 6 (CDK4/6) inhibitor, Abemaciclib. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this compound.

Chemical Structure and Properties

Abemaciclib M18 hydrochloride, also known as hydroxy-N-desethylabemaciclib, is a significant human metabolite of Abemaciclib. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: [4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride[1]

-

Molecular Formula: C₂₅H₂₉ClF₂N₈O[1]

-

CAS Number: 2704316-82-3[1]

Physicochemical Properties:

A compilation of the known and predicted physicochemical properties of Abemaciclib M18 hydrochloride and its parent compound, Abemaciclib, are presented in the table below for comparative analysis.

| Property | Abemaciclib M18 Hydrochloride | Abemaciclib (Parent Compound) |

| Molecular Weight | 531.0 g/mol [1] | 506.59 g/mol |

| Appearance | Solid | White to yellow powder[2] |

| Solubility | Soluble in DMSO and water | Sparingly soluble in ethanol; pH-dependent solubility in water[2] |

| pKa (Strongest Acidic) | Data not available | 10.27 (Predicted) |

| pKa (Strongest Basic) | Data not available | 7.94 (Predicted) |

| LogP | Data not available | 4.25 (Predicted) |

| Melting Point | Data not available | Data not available |

Biological Activity and Signaling Pathway

Abemaciclib and its active metabolites, including M18, are potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are key regulators of the cell cycle.

Mechanism of Action

The primary mechanism of action of Abemaciclib and its active metabolites is the inhibition of the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Abemaciclib and its metabolites maintain Rb in its active, hypophosphorylated state, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation.

Signaling Pathway

The following diagram illustrates the canonical CDK4/6-Cyclin D-Rb signaling pathway and the point of inhibition by Abemaciclib and its active metabolites.

Caption: The CDK4/6-Cyclin D-Rb Signaling Pathway and Inhibition by Abemaciclib.

Biotransformation of Abemaciclib to M18

Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several metabolites, with M2 (N-desethylabemaciclib), M20 (hydroxyabemaciclib), and M18 (hydroxy-N-desethylabemaciclib) being the most significant in terms of plasma exposure and biological activity. M18 is formed through the hydroxylation of M2 or the N-desethylation of M20, both of which are mediated by CYP3A4.

The following diagram illustrates the metabolic pathway leading to the formation of M18.

References

The Pharmacokinetic Profile of Abemaciclib's Active Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib (marketed as Verzenio) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Upon administration, abemaciclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2] Among these, N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18) are pharmacologically active and contribute significantly to the overall clinical efficacy of the drug.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of these active metabolites, presenting quantitative data, experimental methodologies, and visual representations of key processes to support further research and development.

Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites

The pharmacokinetic profiles of abemaciclib and its primary active metabolites have been characterized in several clinical studies. A summary of the key quantitative parameters is presented in the tables below for easy comparison.

Table 1: Plasma Pharmacokinetic Parameters of Abemaciclib and its Active Metabolites (M2, M18, and M20) in Healthy Subjects Following a Single Oral 150 mg Dose of [14C]-abemaciclib.

| Analyte | Tmax (h) | Half-life (t½) (h) |

| Abemaciclib | - | 29.0 |

| M2 | - | 104.0 |

| M18 | - | 55.9 |

| M20 | - | 43.1 |

Data sourced from a clinical drug interaction study abstract.[5] Note: Cmax and AUC values were not provided in this specific abstract.

Table 2: Relative Exposure of Abemaciclib and its Active Metabolites in Plasma.

| Analyte | Contribution to Total Circulating Analytes in Plasma (AUC) |

| Abemaciclib | 34% |

| M2 (N-desethylabemaciclib) | 25% |

| M18 (hydroxy-N-desethylabemaciclib) | 13% |

| M20 (hydroxyabemaciclib) | 26% |

Data represents the percentage of the total AUC of circulating analytes in plasma and is derived from multiple sources.[1][4][6]

Metabolic Pathway of Abemaciclib

Abemaciclib is primarily metabolized in the liver by CYP3A4.[2] The major metabolic pathways involve N-dealkylation and hydroxylation.[7] N-desethylabemaciclib (M2) is a major active metabolite formed through N-dealkylation.[1] Hydroxyabemaciclib (M20) is another significant active metabolite resulting from hydroxylation.[1] Further metabolism of either M2 or M20 by CYP3A4 can lead to the formation of hydroxy-N-desethylabemaciclib (M18).[8] These three active metabolites, M2, M18, and M20, are equipotent to the parent drug, abemaciclib.[1][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 3. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Abstract CT153: Pharmacokinetic drug interactions between abemaciclib and CYP3A inducers and inhibitors | Semantic Scholar [semanticscholar.org]

- 6. s3.pgkb.org [s3.pgkb.org]

- 7. Update on metabolism of abemaciclib: In silico, in vitro, and in vivo metabolite identification and characterization using high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Abemaciclib Metabolite M18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Upon administration, abemaciclib is extensively metabolized, giving rise to several active metabolites that contribute to its overall clinical efficacy. Among these, metabolite M18 (hydroxy-N-desethylabemaciclib) has been identified as a significant contributor to the antitumor activity of the parent compound. This technical guide provides an in-depth analysis of the antitumor properties of M18, focusing on its mechanism of action, potency, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Inhibition of the Cell Cycle Engine

The primary mechanism of action for both abemaciclib and its active metabolite M18 is the potent and selective inhibition of CDK4 and CDK6.[2][3] These kinases are critical components of the cell cycle machinery, responsible for phosphorylating the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, M18 prevents the phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state. This action effectively blocks the G1-S transition, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][3]

Quantitative Analysis of Antitumor Activity

The antitumor potency of M18 has been quantified through various in vitro assays, demonstrating its significant contribution to the overall activity of abemaciclib.

Biochemical Kinase Inhibition

In cell-free biochemical assays, M18 exhibits inhibitory activity against CDK4 and CDK6 that is nearly equipotent to the parent drug, abemaciclib. These assays directly measure the ability of the compound to inhibit the kinase activity of the purified enzyme.

| Compound | Target | IC50 (nM) | Reference |

| M18 | CDK4 | 1-3 | [2][3][4] |

| M18 | CDK6 | 1-3 | [2][3][4] |

| Abemaciclib | CDK4 | ~2 | [5] |

| Abemaciclib | CDK6 | ~10 | [5] |

Table 1: Biochemical IC50 values of M18 and Abemaciclib against CDK4 and CDK6.

A more specific analysis of M18's inhibitory activity against the CDK4/cyclin D1 complex revealed a mean half-maximal inhibitory concentration (IC50) of 1.46 ± 0.2 nmol/L, further confirming its high potency.[5]

Cell-Based Proliferation Inhibition

While M18 demonstrates high potency in biochemical assays, its activity in cell-based assays, which measure the inhibition of cancer cell proliferation, is slightly attenuated compared to abemaciclib. In various cancer cell lines, the potency of M18 was observed to be approximately 3 to 20-fold lower than that of abemaciclib, depending on the specific cell line and the endpoint being measured.[2][3] This difference may be attributed to factors such as cell permeability and metabolism within the cellular environment.

| Compound | Potency Relative to Abemaciclib (Cell-Based Assays) | Reference |

| M18 | 3-20 fold lower | [2][3] |

Table 2: Relative potency of M18 in cell-based proliferation assays.

Experimental Protocols

The evaluation of the antitumor activity of M18 involves a series of well-established in vitro and in vivo experimental protocols.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the biochemical potency of a test compound like M18 against CDK4/6.

-

Reagent Preparation:

-

Prepare a reaction buffer typically containing HEPES, MgCl₂, DTT, and BSA.

-

Dilute the recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of the substrate, such as a glutathione S-transferase (GST)-tagged Rb fusion protein.

-

Prepare a solution of ATP. For radioactive assays, [γ-³²P]ATP is used. For non-radioactive assays, unlabeled ATP is used, and detection is performed using methods like ADP-Glo™ Kinase Assay or fluorescence polarization.

-

Prepare serial dilutions of the test compound (M18).

-

-

Kinase Reaction:

-

In a microplate, combine the enzyme, substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Radioactive Assay: Stop the reaction by adding a quench buffer (e.g., EDTA). Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.

-

Non-Radioactive Assay (ADP-Glo™): After the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used to generate a luminescent signal. Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (General Protocol)

This protocol outlines the general steps for assessing the effect of M18 on the proliferation of cancer cell lines.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., MCF-7, T-47D for breast cancer) in their recommended growth medium.

-

Harvest the cells and seed them into 96-well microplates at an appropriate density (e.g., 2,000-5,000 cells per well).

-

Allow the cells to attach and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (M18) in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-5 days) in a humidified incubator at 37°C and 5% CO₂.

-

-

Measurement of Cell Proliferation:

-

Use a suitable method to quantify the number of viable cells. Common methods include:

-

MTS/MTT Assay: Add the MTS or MTT reagent to each well and incubate. The reagent is converted by viable cells into a colored formazan product. Measure the absorbance at the appropriate wavelength.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Conclusion

Abemaciclib metabolite M18 is a potent inhibitor of CDK4 and CDK6, contributing significantly to the overall antitumor activity of its parent drug. While its potency in cell-based assays is slightly lower than that of abemaciclib, its near-equipotent activity in biochemical assays underscores its importance in the therapeutic efficacy of abemaciclib. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of M18 and other CDK inhibitors, which are crucial for the development of novel and more effective cancer therapies.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Predicting Clinical Effects of CYP3A4 Modulators on Abemaciclib and Active Metabolites Exposure Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Abemaciclib Metabolite M18 as a PROTAC CDK4/6 Degrader Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective degradation of cyclin-dependent kinases 4 and 6 (CDK4/6) represents a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this by harnessing the cell's natural protein disposal machinery. This technical guide explores the use of Abemaciclib's active metabolite, M18, as a warhead for the development of CDK4/6-targeting PROTACs. While specific quantitative data for M18-based PROTACs are not extensively available in the public domain, this document provides a comprehensive framework for their design, synthesis, and evaluation based on established principles of PROTAC technology. We detail generalized experimental protocols and data presentation formats to guide researchers in this innovative area of drug discovery.

Introduction: Targeting the CDK4/6 Axis

The CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition in the cell cycle.[1] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] Small molecule inhibitors of CDK4/6, such as Abemaciclib, have demonstrated significant clinical efficacy, particularly in hormone receptor-positive (HR+) breast cancer.[3] Abemaciclib is metabolized in humans to several active metabolites, including M18, which retains inhibitory activity against CDK4/6.[4]

PROTACs offer an alternative therapeutic approach to small molecule inhibition.[5] These heterobifunctional molecules consist of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[7] This event-driven pharmacology offers several potential advantages over traditional occupancy-driven inhibition, including the potential for catalytic activity and the ability to target proteins that are difficult to inhibit.[8]

This guide focuses on the application of Abemaciclib metabolite M18 as a warhead for the development of CDK4/6-degrading PROTACs. M18's established activity as a CDK inhibitor makes it a strong candidate for this purpose.[9][10][11][12]

M18-Based PROTACs: Design and Mechanism of Action

An M18-based PROTAC for CDK4/6 degradation would typically be composed of three key components:

-

Warhead: Abemaciclib metabolite M18, which selectively binds to the ATP-binding pocket of CDK4 and CDK6.

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. Commonly used ligands bind to Cereblon (CRBN) or Von Hippel-Lindau (VHL). Reports suggest the use of a CRBN ligand in conjunction with M18.[9][10][11][12]

-

Linker: A chemical linker that connects the M18 warhead to the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and subsequent degradation.

The mechanism of action for an M18-based PROTAC is illustrated in the signaling pathway diagram below.

Caption: Mechanism of an M18-based PROTAC for CDK4/6 degradation.

Quantitative Data for M18-Based PROTACs

Table 1: In Vitro Degradation of CDK4 and CDK6 by M18-Based PROTACs